

# An In-depth Technical Guide to the PAK1 Inhibitor G-5555

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: G-5555

Cat. No.: B607583

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This document provides a comprehensive technical overview of **G-5555**, a potent and selective inhibitor of the Group I p21-activated kinases (PAKs), with a primary focus on PAK1. This guide is intended for researchers, scientists, and drug development professionals interested in the chemical properties, mechanism of action, and experimental evaluation of this compound.

## Core Chemical and Physical Properties

**G-5555** is a high-affinity, orally bioavailable small molecule designed to target the ATP-binding site of PAK1.<sup>[1][2]</sup> Its chemical and physical characteristics are summarized below.

Property	Value	Reference
Chemical Name	8-[(trans-5-Amino-1,3-dioxan-2-yl)methyl]-6-[2-chloro-4-(6-methyl-2-pyridinyl)phenyl]-2-(methylamino)-pyrido[2,3-d]pyrimidin-7(8H)-one	[1][3]
Molecular Formula	C <sub>25</sub> H <sub>25</sub> ClN <sub>6</sub> O <sub>3</sub>	[1][4]
Molecular Weight	492.96 g/mol	[1][5]
CAS Number	1648863-90-4	[1][6]
Appearance	White solid	[4]
Purity	≥98% (HPLC)	[1]

## Solubility and Storage

Proper handling and storage are critical for maintaining the integrity of **G-5555**.

Solvent	Maximum Concentration	Notes
DMSO	20 mM	Gentle warming may be required.[1]
1 eq. HCl	100 mM	
DMF	25 mg/mL	[3]
DMSO:PBS (pH 7.2) (1:4)	0.2 mg/mL	[3]
Storage	Store at -20°C, desiccated.[1] [4] Stock solutions: -80°C for 6 months; -20°C for 1 month.[6]	

## Biological Activity and Selectivity

**G-5555** is a potent inhibitor of Group I PAKs (PAK1, PAK2, and PAK3).[1][5] Its primary mechanism of action is as an ATP-competitive inhibitor.[2]

### 3.1. In Vitro Potency

The inhibitory activity of **G-5555** has been characterized through various biochemical and cellular assays.

Parameter	Target	Value	Reference
K <sub>i</sub>	PAK1	3.7 nM	<a href="#">[4]</a> <a href="#">[5]</a> <a href="#">[6]</a>
PAK2	11 nM	<a href="#">[4]</a> <a href="#">[5]</a> <a href="#">[6]</a>	
IC <sub>50</sub>	pMEK (cellular assay)	69 nM	<a href="#">[1]</a> <a href="#">[3]</a> <a href="#">[4]</a>
SIK2	9 nM	<a href="#">[4]</a> <a href="#">[6]</a> <a href="#">[7]</a>	
PAK2	11 nM	<a href="#">[4]</a> <a href="#">[6]</a> <a href="#">[7]</a>	<a href="#">[4]</a> <a href="#">[6]</a> <a href="#">[7]</a>
KHS1	10 nM	<a href="#">[4]</a> <a href="#">[6]</a> <a href="#">[7]</a>	
MST4	20 nM	<a href="#">[4]</a> <a href="#">[6]</a> <a href="#">[7]</a>	<a href="#">[4]</a> <a href="#">[6]</a> <a href="#">[7]</a>
YSK1	34 nM	<a href="#">[4]</a> <a href="#">[6]</a> <a href="#">[7]</a>	
MST3	43 nM	<a href="#">[4]</a> <a href="#">[6]</a> <a href="#">[7]</a>	<a href="#">[4]</a> <a href="#">[6]</a> <a href="#">[7]</a>
Lck	52 nM	<a href="#">[4]</a> <a href="#">[6]</a> <a href="#">[7]</a>	

### 3.2. Kinase Selectivity Profile

**G-5555** demonstrates high selectivity for Group I PAKs. In a broad panel of 235 kinases, only eight other kinases were inhibited by more than 70% at test concentrations.[\[1\]](#)[\[4\]](#)[\[6\]](#) This selectivity is a key feature, reducing the potential for off-target effects.

### 3.3. hERG Channel Activity

A critical aspect of preclinical safety assessment is the potential for cardiac liability. **G-5555** exhibits low activity against the hERG channel, with less than 50% inhibition at a concentration of 10 µM, suggesting a reduced risk of QT interval prolongation.[\[1\]](#)[\[3\]](#)[\[6\]](#)[\[8\]](#)

## Pharmacokinetics and In Vivo Efficacy

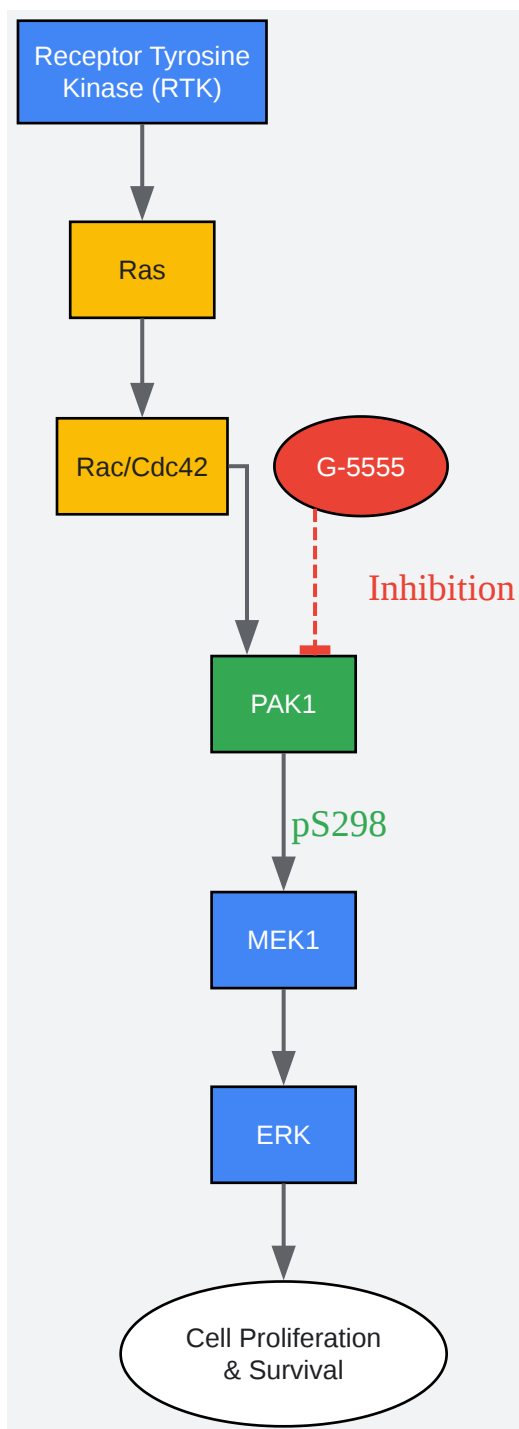
Preclinical studies have demonstrated favorable pharmacokinetic properties and in vivo activity of **G-5555**.

Parameter	Value	Species	Reference
Oral Bioavailability (F)	80%	Mouse	<a href="#">[4]</a> <a href="#">[6]</a> <a href="#">[7]</a>
Blood Clearance	Low	Mouse	<a href="#">[4]</a> <a href="#">[6]</a> <a href="#">[7]</a>
Oral Exposure (AUC)	30 $\mu\text{M}\cdot\text{h}$	Mouse	<a href="#">[4]</a> <a href="#">[6]</a> <a href="#">[7]</a>
In Vivo Efficacy	60% tumor growth inhibition at 25 mg/kg b.i.d.	Mouse Xenograft (NSCLC & Breast Cancer)	<a href="#">[2]</a> <a href="#">[4]</a> <a href="#">[6]</a>

Despite promising efficacy, mouse tolerability studies revealed acute cardiovascular toxicity at doses higher than 25 mg/kg, which has deemed **G-5555** unsuitable for further clinical development.[\[2\]](#)

## Signaling Pathway and Mechanism of Action

**G-5555** inhibits the PAK1 signaling cascade, which plays a role in cell proliferation, survival, and motility. By binding to PAK1, **G-5555** prevents the phosphorylation of downstream substrates, such as MEK1 at Ser298.[\[3\]](#)[\[4\]](#)[\[6\]](#)



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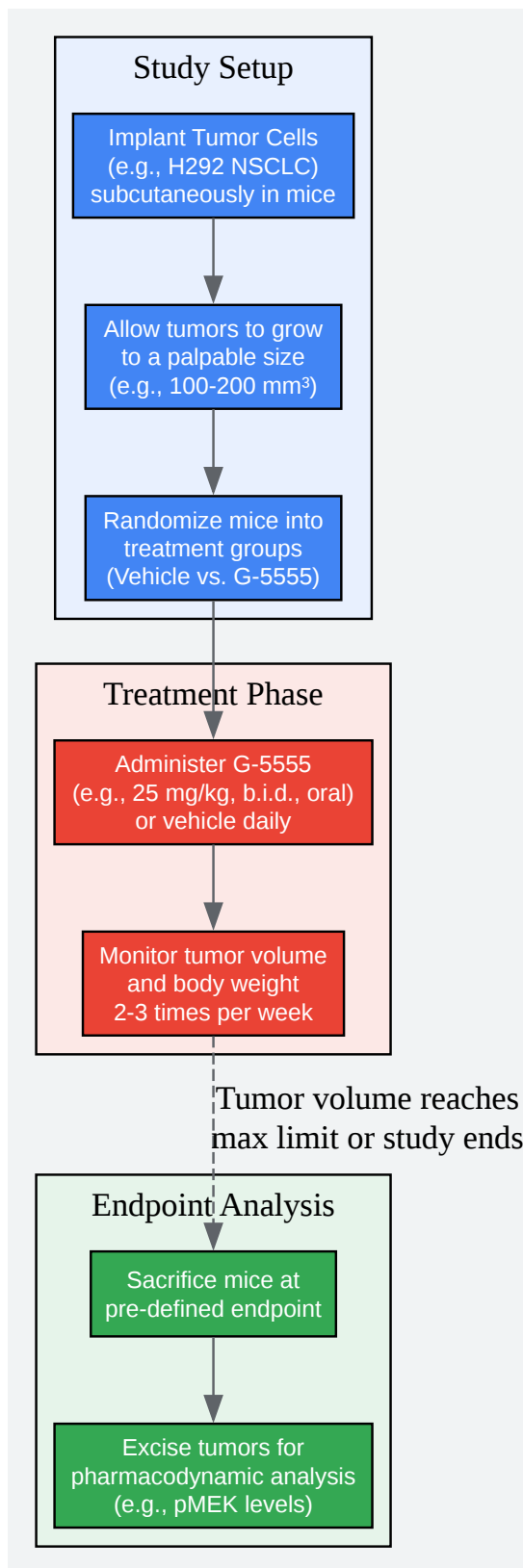
Caption: **G-5555** inhibits the PAK1 signaling cascade.

## Experimental Protocols

The following are representative protocols for the in vitro and in vivo evaluation of **G-5555**.

### 6.1. In Vitro Kinase Inhibition Assay (Biochemical)

This protocol outlines a method to determine the  $K_i$  of **G-5555** against a target kinase.



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Address: 3281 E Guasti Rd

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